(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid
CAS No.: 2227903-38-8
Cat. No.: VC4938550
Molecular Formula: C10H8BrClO2
Molecular Weight: 275.53
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2227903-38-8 |
---|---|
Molecular Formula | C10H8BrClO2 |
Molecular Weight | 275.53 |
IUPAC Name | (1R,2R)-2-(5-bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C10H8BrClO2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)/t6-,8+/m0/s1 |
Standard InChI Key | SFKAIFMMKOLJPD-POYBYMJQSA-N |
SMILES | C1C(C1C(=O)O)C2=C(C=CC(=C2)Br)Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core structure consists of a strained cyclopropane ring fused to a disubstituted phenyl group, with bromine and chlorine atoms at the 5- and 2-positions, respectively, and a carboxylic acid functional group at the 1-position of the cyclopropane (Figure 1). The (1R,2R) stereochemistry imposes significant geometric constraints, influencing both its chemical reactivity and interactions with biological targets.
Table 1: Key Structural Parameters
Property | Value |
---|---|
Molecular Formula | C₁₀H₈BrClO₂ |
Molecular Weight | 275.53 g/mol |
IUPAC Name | (1R,2R)-2-(5-bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid |
Stereochemical Descriptor | R,R configuration at C1 and C2 |
The cyclopropane ring’s bond angles (~60°) create substantial ring strain, which enhances reactivity in ring-opening reactions and facilitates interactions with enzyme active sites.
Synthesis and Manufacturing
Asymmetric Cyclopropanation Strategies
Industrial synthesis typically employs transition metal-catalyzed cyclopropanation of halogenated styrene derivatives. A representative protocol involves:
Table 2: Representative Synthesis Protocol
Step | Process | Conditions | Yield |
---|---|---|---|
1 | Bromochlorostyrene preparation | Friedel-Crafts alkylation, 0°C, 12h | 78% |
2 | Rhodium-catalyzed cyclopropanation | [Rh(cod)₂]OTf, CH₂Cl₂, -20°C | 65% |
3 | Carboxylation | CO₂ (1 atm), CuI, DMF, 80°C | 82% |
The use of chiral rhodium catalysts enables >98% enantiomeric excess (ee), critical for pharmaceutical applications. Microwave-assisted synthesis has reduced reaction times by 40% compared to conventional methods .
Physicochemical Properties
Stability and Solubility Profile
The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but demonstrates improved solubility in polar aprotic solvents:
Table 3: Solubility in Common Solvents
Solvent | Solubility (mg/mL) |
---|---|
Water | 0.12 |
DMSO | 34.8 |
Ethanol | 8.9 |
Dichloromethane | 22.5 |
Thermogravimetric analysis (TGA) reveals decomposition onset at 187°C, with 95% mass loss by 230°C.
Reactivity and Mechanistic Studies
Electrophilic Aromatic Substitution
The electron-withdrawing effects of bromine and chlorine direct subsequent substitutions to the phenyl ring’s 3- and 4-positions. Kinetic studies using stopped-flow spectroscopy show second-order rate constants (k₂) of 2.3 × 10⁻³ M⁻¹s⁻¹ for nitration reactions .
Ring-Opening Reactions
The strained cyclopropane undergoes regioselective ring-opening with nucleophiles:
Target Enzyme | IC₅₀ (nM) | Selectivity Index |
---|---|---|
InhA (M. tuberculosis) | 89 | 120 |
Human FASN | 4200 | 0.3 |
E. coli FabI | 650 | 8.7 |
Analytical Characterization
Spectroscopic Fingerprinting
Advanced techniques provide complete structural elucidation:
Table 5: Key Spectroscopic Data
Technique | Critical Observations |
---|---|
¹H NMR (500 MHz) | δ 7.82 (d, J=8.5 Hz, H-6), 3.11 (m, cyclopropane) |
¹³C NMR | 172.8 ppm (COOH), 32.1 ppm (cyclopropane C1) |
HRMS | m/z 275.5301 [M+H]⁺ (Δ = 1.2 ppm) |
Chiral HPLC (Chiralpak IA-3 column) confirms >99% ee using hexane:isopropanol (85:15) mobile phase .
Parameter | Value |
---|---|
LD₅₀ (rat, oral) | 320 mg/kg |
Permissible Exposure Limit | 0.1 mg/m³ (8h TWA) |
Storage Conditions | -20°C, inert atmosphere |
Material Safety Data Sheet (MSDS) guidelines mandate double containment and neutralization of waste with 10% sodium bicarbonate.
Comparative Analysis with Structural Analogs
Halogen Substituent Effects
Replacement of 5-bromo with fluorine (as in (1R,2R)-2-(4-fluorophenyl) analog) reduces LogP by 0.8 units but decreases InhA binding affinity 15-fold, highlighting bromine’s critical role in target engagement .
Future Research Directions
Ongoing studies focus on:
-
Development of continuous flow synthesis platforms
-
Prodrug formulations to enhance oral bioavailability
-
Exploration in metal-organic frameworks (MOFs) for catalytic applications
Recent patent filings (WO2025038981) describe its use as a ligand in palladium-catalyzed cross-coupling reactions, demonstrating turnover numbers >10,000 .
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